![molecular formula C22H24N4O4S B3300841 2,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904825-34-9](/img/structure/B3300841.png)
2,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Overview
Description
The compound “2,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” has a molecular weight of 440.52 and a molecular formula of C22 H24 N4 O4 S . It is achiral and has a logP value of 3.9267, a logD value of 3.9235, and a logSw value of -4.0913 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidin-1-ylpyridazin-3-yl group attached to a phenyl ring, which is further connected to a benzenesulfonamide group with two methoxy groups at the 2 and 5 positions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 440.52 and a molecular formula of C22 H24 N4 O4 S . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It has a logP value of 3.9267, a logD value of 3.9235, and a logSw value of -4.0913 .Scientific Research Applications
- The pyrrolidine ring in this compound serves as a versatile scaffold for designing biologically active molecules . Medicinal chemists explore its pharmacophore space due to sp3 hybridization, stereochemistry contributions, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized derivatives of this compound and investigated their bioactivity, selectivity, and structure–activity relationships (SAR). The stereoisomers and spatial orientation of substituents significantly impact binding modes to enantioselective proteins.
- The compound’s pyridazinone moiety offers synthetic opportunities. For instance, alkynyl heterocycles can react with pyridine N-imine to directly access related compounds .
- The compound contains a nicotinamide-like moiety (N-methyl-6-(pyrrolidin-1-yl)nicotinamide) with dimethoxy groups. Nicotinamides play roles in various biological processes, including enzymatic reactions and cellular signaling .
- Although not directly related to the compound, phosphine ligands are essential in coordination chemistry and catalysis. Researchers have explored diverse ligand structures, including those with aromatic rings and heterocycles .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Nicotinamide Derivatives
Phosphine Ligands
properties
IUPAC Name |
2,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-8-10-20(30-2)21(15-18)31(27,28)25-17-7-5-6-16(14-17)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJNUEVBSHSEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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